Product packaging for VU6008555(Cat. No.:)

VU6008555

Cat. No.: B1194553
M. Wt: 469.6
InChI Key: AMWHSPFVUXXORJ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VU6008555 is a positive allosteric modulator (PAM) that targets the "pan-Gq" family of muscarinic acetylcholine receptors (mAChRs), specifically the M1, M3, and M5 subtypes . Its primary research value lies in its markedly increased cooperativity with the endogenous orthosteric agonist acetylcholine (ACh) compared to earlier generation compounds like ML380 . This means this compound primarily exerts its effect by potentiating the binding affinity of ACh at the receptor . This mechanism allows researchers to potentiate endogenous receptor signaling in a more physiologically relevant manner, making it a valuable tool for studying the function of Gq-coupled mAChRs in various experimental models. The compound's activity is driven by differential cooperativity at the M1, M3, and M5 mAChRs, rather than high selectivity for the agonist-free receptor . This profile makes this compound a key compound for investigating the roles of these receptor subtypes in central nervous system (CNS) processes such as cognition, motor control, and reward, and for exploring their potential as therapeutic targets for disorders including schizophrenia and Alzheimer's disease . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. The following table compares this compound to a related compound from the research literature for further context:

Properties

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6

IUPAC Name

(R)-1-((4-Acetamidophenyl)sulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)-N-ethylpiperidine-4-carboxamide

InChI

InChI=1S/C25H31N3O4S/c1-3-28(24-13-8-19-6-4-5-7-23(19)24)25(30)20-14-16-27(17-15-20)33(31,32)22-11-9-21(10-12-22)26-18(2)29/h4-7,9-12,20,24H,3,8,13-17H2,1-2H3,(H,26,29)/t24-/m1/s1

InChI Key

AMWHSPFVUXXORJ-XMMPIXPASA-N

SMILES

O=C(C1CCN(S(=O)(C2=CC=C(NC(C)=O)C=C2)=O)CC1)N([C@@H]3CCC4=C3C=CC=C4)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU-6008555;  VU 6008555;  VU6008555

Origin of Product

United States

Molecular Pharmacology and Mechanistic Characterization of Vu6008555

Target Identification and Receptor Subtype Selectivity Profile of VU6008555

This compound is characterized as a "pan-Gq-coupled" mAChR PAM, indicating its modulatory activity across the receptor subtypes that primarily signal via Gq/11 proteins. nih.govresearcher.lifenih.gov These subtypes include the M1, M3, and M5 receptors, which are integral to numerous physiological processes. nih.govjax.orgmdpi.com

Research indicates that this compound, along with other compounds in its series, demonstrates relatively nonselective binding affinity for the allosteric site on unoccupied Gq-coupled mAChRs. nih.gov Studies have shown that none of the tested PAMs in this class, including this compound, exhibit more than a tenfold selectivity for any single Gq-coupled subtype (M1, M3, or M5) in the absence of the endogenous agonist, acetylcholine (B1216132) (ACh). nih.govnih.gov The primary mechanism driving its activity and apparent selectivity is not its binding affinity to the resting receptor, but rather its cooperativity with acetylcholine once the agonist is bound. nih.gov

The defining characteristic of this compound's pharmacological profile is its differential cooperativity with acetylcholine at the M1, M3, and M5 mAChR subtypes. nih.govnih.govresearchgate.net This means that while its affinity for the empty receptor is not highly selective, its ability to enhance the receptor's response to ACh varies significantly between these subtypes. nih.gov

Compared to parent molecules like ML380, this compound displays markedly increased positive cooperativity in the presence of ACh. nih.govnih.govresearchgate.netacs.org A structural modification, specifically the replacement of an indazole moiety with an N-phenylacetamide moiety and fluorination of the piperidine (B6355638) ring, resulted in the creation of this compound. nih.gov This change had little effect on its pharmacology at the M1 and M3 receptors compared to its precursor, VU0488129. nih.gov However, the alteration produced a dramatic shift in its profile at the M5 receptor. This compound exhibited a more than 250-fold reduction in binding affinity for the M5 subtype, an effect that was largely counteracted by an approximately 100-fold increase in positive cooperativity. nih.gov This highlights that the compound's potentiation is driven by its ability to work in concert with the endogenous agonist, rather than by its initial binding strength. nih.gov

Table 1: Functional and Binding Cooperativity of this compound at Gq-Coupled mAChRs Data extracted from functional inositol (B14025) phosphate (B84403) (IP1) accumulation and radioligand binding assays. nih.gov

Receptor Subtype Functional Cooperativity (log αβ) Affinity Cooperativity (log α)
M1 mAChR 1.8 ± 0.1 1.5 ± 0.1
M3 mAChR 1.6 ± 0.1 1.5 ± 0.1

| M5 mAChR | 2.0 ± 0.1 | 1.9 ± 0.1 |

Pan-Gq-Coupled mAChR Modulatory Activity

Allosteric Modulatory Properties of this compound

As a positive allosteric modulator, this compound enhances receptor function by binding to a site topographically distinct from the orthosteric site where acetylcholine binds. Its primary mechanism involves modulating the binding and signaling properties of the endogenous agonist.

While some PAMs can increase both the binding affinity (α) and the signaling efficacy (β) of an agonist, this compound's effects are predominantly driven by affinity cooperativity. nih.gov Studies involving receptor alkylation, a technique used to reduce the number of available receptors, were employed to distinguish between effects on agonist affinity versus efficacy. nih.gov Following treatment with phenoxybenzamine (B1677643) to inactivate a portion of the receptors, this compound did not significantly change the maximal response to acetylcholine at M1 and M5 mAChRs. nih.gov A small but statistically significant increase in the maximal response was noted at the M3 subtype. nih.gov This general lack of effect on the maximal response, even with a reduced receptor reserve, strongly indicates that this compound has minimal impact on potentiating the signaling efficacy of acetylcholine, a characteristic that distinguishes it from other compounds like VU6007678 which demonstrates robust efficacy modulation. nih.govresearchgate.netacs.org

Potentiation of Endogenous Agonist (Acetylcholine) Binding Affinity

G-Protein Coupling and Downstream Signaling Pathways Associated with this compound Action

The action of this compound is intrinsically linked to the G-protein signaling cascades activated by its target receptors. The M1, M3, and M5 mAChR subtypes preferentially couple to G-proteins of the Gq/11 family. jax.orgmdpi.com Activation of a Gq/11-coupled receptor by an agonist initiates a well-defined downstream signaling pathway. jax.org

The Gαq/11 subunit activates the enzyme phospholipase C (PLC). jax.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). jax.org IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG activates protein kinase C. jax.org

The functional assays used to characterize this compound, which measure the accumulation of inositol phosphate (IP1, a metabolite of IP3), directly probe the activity of this specific Gq/11-PLC pathway. nih.govnih.gov Therefore, the potentiation of ACh-mediated responses by this compound translates to an enhanced activation of the Gq/11 signaling cascade, leading to increased production of inositol phosphates and subsequent downstream cellular events.

Preclinical Efficacy Investigations of Vu6008555 in Relevant Disease Models

In Vitro Pharmacological Characterization and Functional Assays

The in vitro assessment of VU6008555 has been conducted through a combination of radioligand binding, functional assays, and receptor alkylation studies to dissect its affinity, cooperativity, and functional effects at M1, M3, and M5 mAChRs. researcher.lifenih.gov These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C. nih.govdergipark.org.tr

Radioligand Binding Studies

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. Studies using tritiated N-methylscopolamine ([³H]-NMS), a classic muscarinic antagonist radioligand, were employed to characterize the binding properties of this compound. nih.gov

Research indicates that this compound, like other compounds in its "pan-Gq modulator" series, does not display significant subtype selectivity in its binding affinity for the unoccupied receptor, with no more than a 10-fold preference for any single subtype (M1, M3, or M5). nih.govresearchgate.net However, its pharmacology is markedly different when assessed in the presence of the endogenous agonist, acetylcholine (B1216132) (ACh). nih.gov

A key finding is that the primary driver of this compound's activity is its ability to enhance the binding affinity of ACh, a property known as affinity cooperativity. nih.gov When compared to a related compound, VU0488129, this compound exhibited a significantly reduced affinity (over 250-fold less) at the M5 mAChR. This lower affinity was, however, substantially compensated for by an approximately 100-fold increase in positive cooperativity with ACh. nih.gov At the M1 and M3 receptors, both its affinity and its ability to potentiate ACh signaling were largely similar to VU0488129. nih.gov

Comparative Pharmacology of this compound at Muscarinic Receptors
Receptor SubtypeAffinity (vs. VU0488129)Affinity Cooperativity with ACh (vs. VU0488129)
M1 mAChRLargely UnchangedSimilar Potentiation
M3 mAChRLargely UnchangedSimilar Potentiation
M5 mAChR>250-fold Reduced~100-fold Increased

Functional Inositol (B14025) Phosphate (B84403) (IP1) Accumulation Assays

To measure the functional consequence of receptor binding and modulation, inositol phosphate (IP1) accumulation assays were performed. These assays quantify the accumulation of a downstream second messenger following the activation of Gq-coupled receptors. nih.gov

The results from these functional assays confirmed the observations from binding studies: the selectivity and variable potency of this compound are primarily derived from its differential cooperativity with ACh at the M1, M3, and M5 receptor subtypes, rather than from its binding affinity to the empty receptor. nih.gov this compound, along with related compounds VU6007705 and VU6007678, showed markedly increased cooperativity in the presence of ACh compared to the parent molecule, ML380. nih.gov The estimates of cooperativity from these functional IP1 assays showed a high degree of correlation with the affinity cooperativity values derived from the binding studies, suggesting that the potentiation of ACh binding is the main driver of the compound's functional effects. nih.gov

Receptor Alkylation Studies

To further distinguish between effects on agonist affinity versus efficacy, receptor alkylation studies were conducted. These experiments use an irreversible antagonist, such as phenoxybenzamine (B1677643) (PBZ), to permanently block a fraction of the receptors. nih.govacs.org This reduction in receptor reserve allows for a clearer assessment of whether a PAM enhances the agonist's binding affinity (potency shift) or its intrinsic ability to activate the receptor (efficacy shift). acs.org

For this compound, pretreatment with PBZ did not lead to a change in the maximal response to ACh at the M1 and M5 receptors, and only a small, albeit significant, increase at the M3 receptor. nih.gov This general lack of effect on the maximal ACh response after a portion of receptors were inactivated strongly indicates that this compound primarily acts by increasing the affinity of ACh for the receptor (affinity cooperativity) rather than by enhancing ACh's signaling efficacy. nih.gov

Analysis of Concentration-Response Relationships

The analysis of concentration-response curves from the IP1 accumulation assays provides quantitative measures of a modulator's potency and cooperativity. For this compound, these analyses yielded specific values for its functional affinity (log K₈) and its combined cooperativity with ACh (log αβ). nih.gov

The data confirmed that this compound acts as a positive allosteric modulator across all three Gq-coupled mAChR subtypes. The functional log K₈ values were determined to be -4.0 at both the M3 and M5 mAChRs. nih.gov These quantitative data underscore that the compound's modulatory effect is concentration-dependent and can be characterized by its ability to increase the potency of the natural ligand, acetylcholine. nih.gov

Functional Parameters of this compound
ParameterReceptor SubtypeValue
Functional log K₈M3 mAChR-4.0
M5 mAChR-4.0

In Vivo Efficacy Assessment in Animal Models

The in vitro profile of a compound must be translated to in vivo settings to assess its potential therapeutic utility. This involves using relevant animal models of disease.

Application in Rodent Neurobehavioral Paradigms

The series of compounds including this compound has been noted for demonstrating efficacy in a preclinical animal model relevant to antipsychotic activity. researcher.life Positive allosteric modulation of muscarinic receptors, particularly the M1 and M5 subtypes, is a therapeutic strategy being explored for CNS disorders like schizophrenia. researchgate.net A standard and predictive preclinical model for antipsychotic efficacy is the reversal of amphetamine-induced hyperlocomotion in rodents. acs.org While specific in vivo efficacy data for this compound in this paradigm is not detailed in the reviewed literature, related mGlu5 PAMs from the same discovery program have shown a significant correlation between their in vitro cooperativity and their in vivo efficacy in reversing amphetamine-induced hyperlocomotion. acs.org This suggests that the strong in vitro cooperativity profile of this compound is a promising indicator for potential in vivo efficacy in similar neuropsychiatric models.

Evaluation in Models Predictive of Antipsychotic Efficacy (e.g., Amphetamine-Induced Hyperlocomotion)

There is no available scientific literature detailing the evaluation of this compound in animal models predictive of antipsychotic efficacy. Tests such as the amphetamine-induced hyperlocomotion (AHL) model are standard for assessing the potential of new compounds to treat psychosis, a key symptom of schizophrenia. acs.org Research on other compounds, specifically mGlu₅ positive allosteric modulators, has established a methodology for correlating in vitro properties with in vivo outcomes in the AHL model, but no such data has been published for the mAChR PAM this compound. acs.org

Correlation Between In Vitro Pharmacological Parameters and In Vivo Outcomes

Scientific reports have characterized this compound at a molecular level, defining its action as a "pan-Gq-coupled" mAChR PAM. nih.gov These in vitro studies describe its ability to enhance the binding affinity of the natural neurotransmitter, acetylcholine, at M1, M3, and M5 receptors and have quantified its cooperativity. nih.gov

However, a correlation between these in vitro parameters and in vivo outcomes cannot be established, as no in vivo data for this compound have been made public. The relationship between laboratory cell-based assays (in vitro) and studies in living organisms (in vivo) is complex and critical for drug development. frontiersin.org One study that characterized this compound noted that it would be "of interest to compare the in vivo efficacy of compounds with this mechanism of modulation," suggesting that such research had not been conducted or, if it had, the results were not published. nih.gov

The table below summarizes the known in vitro pharmacological data for this compound.

Receptor SubtypeActionKey FindingCitation
M1, M3, M5 mAChRsPositive Allosteric Modulator (PAM)Potentiates acetylcholine (ACh) binding affinity. nih.gov
M1, M3, M5 mAChRsHigh CooperativityDisplays markedly increased cooperativity with ACh compared to parent molecules. nih.gov

This table is interactive. Click on the headers to sort.

Preclinical Therapeutic Potential for Central Nervous System Disorders

While the modulation of muscarinic acetylcholine receptors is an area of intense research for several CNS disorders, no studies have been published that specifically investigate the preclinical therapeutic potential of this compound for schizophrenia, Alzheimer's disease, or drug addiction. nih.govresearchgate.net

The M1 and M4 muscarinic receptors are considered promising targets for treating the cognitive and psychotic symptoms of schizophrenia. frontiersin.orgbms.com However, there are no specific studies linking this compound, an M1/M3/M5 PAM, to preclinical models of this condition.

Cholinergic system dysfunction is a well-established feature of Alzheimer's disease, and M1 muscarinic receptors, in particular, are a key therapeutic target. mdpi.comnih.gov Despite the compound's action at the M1 receptor, no research has been published assessing the efficacy of this compound in preclinical models of Alzheimer's disease.

Muscarinic receptors, including the M4 and M5 subtypes, are involved in the brain's reward pathways and are being investigated as potential targets for treating substance use disorders. researchgate.netmdpi.comfrontiersin.org this compound modulates the M5 receptor, which has been specifically implicated in drug-seeking behavior. researchgate.netmdpi.com Nevertheless, there is no published data from preclinical studies evaluating this compound for therapeutic potential in drug addiction.

Advanced Research Methodologies and Analytical Approaches Applied to Vu6008555 Studies

Cell-Based Assay Systems (e.g., FlpIn-CHO cells expressing mAChRs)

To dissect the subtype selectivity and functional activity of VU6008555, researchers have utilized engineered cell-based assay systems. A prominent example is the use of Flp-In Chinese Hamster Ovary (CHO) cells. These cells are genetically modified to stably express specific human muscarinic acetylcholine (B1216132) receptor subtypes, namely M₁, M₃, and M₅. researcher.life The Flp-In™ system facilitates the integration of the gene of interest at a single, transcriptionally active site within the host cell genome, ensuring consistent and comparable receptor expression levels across different cell lines.

In the context of this compound, these FlpIn-CHO cell lines serve as a controlled environment to measure the compound's effect on receptor function. Specifically, they have been instrumental in functional assays that measure the accumulation of inositol (B14025) phosphates, a downstream signaling event following the activation of Gq-coupled receptors like M₁, M₃, and M₅. researcher.life This cellular model allows for a precise evaluation of how this compound modulates the response of each receptor subtype to the endogenous agonist, acetylcholine (ACh). researcher.life

Biophysical and Biochemical Techniques (e.g., Radioligand Binding, Receptor Alkylation)

Biophysical and biochemical techniques have been fundamental in characterizing the interaction of this compound with muscarinic receptors at a molecular level. Radioligand binding assays, a cornerstone of receptor pharmacology, have been employed to determine the affinity and cooperativity of this compound. researcher.life These assays typically involve the use of a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), which binds to the orthosteric site of the receptor. researcher.life By measuring the ability of this compound to modulate the binding of this radioligand in the presence of ACh, researchers can quantify the compound's allosteric effects on agonist binding affinity.

A key finding from these studies is that this compound's activity primarily stems from its ability to potentiate the binding affinity of ACh to the M₁, M₃, and M₅ receptors. researcher.lifenih.gov

To further probe the mechanism of action, receptor alkylation studies have been conducted. This technique involves the use of an irreversible antagonist, such as phenoxybenzamine (B1677643) (PBZ), to permanently block a fraction of the receptor population. researcher.life By reducing the number of available receptors (receptor reserve), these experiments help to distinguish between a PAM's effect on agonist affinity versus its effect on agonist efficacy. For this compound, studies on receptor-alkylated cells revealed that the compound had no significant effect on the maximal response to ACh, suggesting that its modulatory action is predominantly through enhancing agonist affinity (affinity cooperativity) rather than increasing the receptor's signaling efficacy. researcher.life

Functional Signaling Assays (e.g., Inositol Phosphate (B84403) Accumulation, Calcium Mobilization)

Functional signaling assays are critical for understanding how the binding of this compound to a receptor translates into a cellular response. The primary method used to assess the functional consequence of M₁, M₃, and M₅ receptor modulation by this compound is the inositol phosphate (IP) accumulation assay. researcher.lifenih.gov These Gq-coupled receptors, upon activation, stimulate phospholipase C, leading to the production of inositol phosphates, which act as second messengers. Assays measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, provide a robust measure of receptor activation. researcher.life

Studies have demonstrated that this compound potentiates ACh-stimulated IP1 accumulation in FlpIn-CHO cells expressing M₁, M₃, or M₅ receptors. researcher.life While not explicitly detailed for this compound in the provided context, calcium mobilization assays are another common functional assay for Gq-coupled receptors, as IP3 triggers the release of intracellular calcium stores. These assays provide a real-time kinetic measurement of receptor activation.

The table below summarizes the key findings from functional and binding assays for this compound at the M₁, M₃, and M₅ muscarinic receptor subtypes.

Receptor SubtypeAssay TypeParameterFinding
M₁ IP1 AccumulationPotentiation of ACh signalingThis compound potentiated ACh signaling to a similar extent as the parent compound VU0488129. researcher.life
Radioligand BindingAffinityThe affinity of this compound was largely unchanged compared to VU0488129. researcher.life
M₃ IP1 AccumulationPotentiation of ACh signalingThis compound potentiated ACh signaling to a similar extent as VU0488129. researcher.life
Radioligand BindingAffinityThe affinity of this compound was largely unchanged compared to VU0488129. researcher.life
M₅ Radioligand BindingAffinityThis compound had a >250-fold reduced affinity compared to VU0488129. researcher.life
Radioligand BindingCooperativityThe reduced affinity at M₅ was offset by an ~100-fold increase in positive cooperativity. researcher.life

In Vivo Animal Model Development and Application in Neuropharmacology

The translation of in vitro findings to a whole-organism context is a critical step in neuropharmacological research. This typically involves the use of in vivo animal models to assess the physiological and behavioral effects of a compound. For positive allosteric modulators of muscarinic receptors, various animal models are utilized to investigate potential therapeutic effects, particularly in the context of neuropsychiatric disorders. acs.org These can include models of psychosis, such as amphetamine-induced hyperlocomotion, and models assessing cognitive function. acs.org

However, based on the available search results, specific in vivo studies detailing the neuropharmacological effects of this compound in animal models have not been reported in the public domain. While the in vitro data suggest its potential for modulating CNS function, dedicated preclinical in vivo efficacy studies on this compound are not described in the reviewed literature.

Quantitative Data Analysis and Modeling (e.g., Operational Model of Allosterism)

The complex nature of allosteric modulation necessitates sophisticated data analysis and modeling approaches. For this compound, the operational model of allosterism has been a key analytical tool. researcher.lifenih.gov This mathematical model allows for the quantitative estimation of a modulator's affinity for the receptor (KB) and its cooperativity with the endogenous agonist (aβ value) from functional concentration-response data. researcher.life

Systematic Review and Evidence Synthesis Methodologies in Related Research

Systematic reviews and meta-analyses are crucial for synthesizing evidence from multiple studies to provide a comprehensive and unbiased assessment of a particular research question. In the broader field of muscarinic receptor pharmacology, established methodologies for conducting systematic reviews are employed to evaluate the preclinical and clinical evidence for muscarinic receptor-targeted interventions.

Protocols for systematic reviews of muscarinic agonists and PAMs in animal models of psychosis, for instance, outline a rigorous approach that includes:

A comprehensive search of multiple electronic databases.

Prespecified inclusion and exclusion criteria for study selection.

Data extraction by at least two independent reviewers.

Assessment of the risk of bias in individual studies using tools like the SYRCLE's tool for animal studies.

Quantitative synthesis of data through meta-analysis where appropriate.

These structured methodologies aim to enhance the translatability of preclinical findings to clinical research by providing a clear and evidence-based summary of the efficacy of compounds targeting muscarinic receptors. While no systematic reviews focusing specifically on this compound were identified, these established methods provide the framework for how evidence on this and related compounds would be formally synthesized.

Future Directions and Unanswered Questions in Vu6008555 Research

The study of VU6008555 and related compounds has opened new avenues in the pharmacological manipulation of muscarinic acetylcholine (B1216132) receptors (mAChRs). However, the path forward is marked by several key research challenges and unanswered questions that will shape the future of this field.

Q & A

Q. Which muscarinic acetylcholine receptor (mAChR) subtypes are modulated by VU6008555, and what functional assays confirm its activity?

this compound acts as a positive allosteric modulator (PAM) at Gαq/11-coupled mAChRs (M1, M3, and M5 subtypes). Its activity is confirmed via IP1 accumulation assays in FlpIn-CHO cells expressing these receptors. For example, 10 μM this compound showed no significant impact on maximal ACh response at M1 (P = 0.59) or M5 (P = 0.22) receptors but induced a minor increase at M3 (P = 0.03) after PBZ pretreatment . Binding studies using [³H]-NMS further validate its interaction with these receptors .

Q. What structural features differentiate this compound from related PAMs like VU0488129?

this compound replaces the indole group in VU0488129 with an N-phenylacetamide moiety and introduces a fluorine atom at the 4-position of the central piperidine ring. These modifications reduce M5 receptor affinity (>250-fold) but enhance cooperativity (~100-fold), maintaining functional potency despite lower binding affinity .

Advanced Research Questions

Q. How do cooperativity (αβ) and affinity (KB) contribute to this compound’s functional selectivity across mAChR subtypes?

this compound’s activity is driven more by cooperativity with ACh than receptor affinity. For instance, its M5 selectivity arises from increased αβ (>100) compensating for reduced KB (>250-fold vs. M1/M3). This contrasts with ML380, which shows similar affinity across subtypes but lower cooperativity . Methodologically, functional KB and αβ are derived using allosteric ternary complex models (ATCM) and nonlinear regression of IP1/ACh dose-response curves .

Q. What experimental strategies resolve contradictions in this compound’s effects on M3 mAChRs under different conditions?

In PBZ-pretreated cells, this compound increased M3 maximal ACh response (P = 0.03) but not M1/M5 responses. To address such contradictions, researchers should:

  • Replicate experiments across ≥4 independent trials with technical duplicates .
  • Use Hill slope analysis to assess ACh curve shifts and validate modulator interactions via Schild plots .
  • Compare results with structural analogs (e.g., VU6007976) to isolate substituent-specific effects .

Q. What statistical frameworks are optimal for analyzing this compound’s allosteric agonism and signaling efficacy?

Data are modeled using:

  • Equation 1 : E=Basal+EmaxBasal1+10(logEC50log[ACh])×nE = \text{Basal} + \frac{\text{Emax} - \text{Basal}}{1 + 10^{(\log \text{EC50} - \log[\text{ACh}]) \times n}}, where nn = Hill slope, to quantify ACh potency shifts .
  • Equation 3 : Global fitting of modulator-concentration-dependent EC50 values to estimate KB and αβ .
  • ATCM : For [³H]-NMS binding studies to distinguish affinity vs. efficacy modulation .

Methodological Guidance

Q. How to design a study assessing this compound’s subtype selectivity in vivo?

  • Step 1 : Use CRISPR-edited cell lines expressing single mAChR subtypes to isolate receptor-specific effects .
  • Step 2 : Combine IP1 accumulation assays with calcium mobilization readouts to capture signaling bias .
  • Step 3 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What controls are critical when analyzing this compound’s allosteric agonist activity?

  • Include orthosteric ligand-free controls to detect intrinsic agonism.
  • Use PBZ pretreatment to block orthosteric sites and isolate allosteric effects .
  • Validate assays with reference PAMs (e.g., ML380) to benchmark cooperativity .

Data Interpretation and Reporting

Q. How to contextualize this compound’s limited subtype selectivity in therapeutic development?

While this compound lacks >10-fold selectivity for any mAChR, its high cooperativity (αβ > 100) suggests utility in systems with endogenous ACh tone. Researchers should:

  • Perform pathway-specific profiling (e.g., ERK vs. β-arrestin recruitment) to identify biased signaling .
  • Compare tissue-specific expression of M1/M3/M5 to predict in vivo effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU6008555
Reactant of Route 2
VU6008555

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.